1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
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Overview
Description
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C13H15N5O and a molar mass of 257.2911 g/mol . This compound is known for its unique structure, which combines an aminophenyl group with a pyrimidinyl hydrazone moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the reaction of 1-(4-aminophenyl)ethanone with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide or oxygen in the air.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are believed to be due to its ability to donate electrons and neutralize free radicals . The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but with different substituents on the phenyl ring.
Furaneol and Maltol: These compounds also exhibit antioxidant properties and are structurally related to the pyrimidinyl hydrazone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N5O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,14H2,1-2H3,(H2,15,16,18,19)/b17-9+ |
InChI Key |
BIKKGLWZIUKTFP-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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